REACTION_CXSMILES
|
Cl.N1C=CC=CC=1.C[O:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:11]=1[C:12]([CH3:21])([CH3:20])[C:13](=[O:19])[NH:14]2>CCCCCC>[OH:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:11]=1[C:12]([CH3:21])([CH3:20])[C:13](=[O:19])[NH:14]2 |f:0.1|
|
Name
|
|
Quantity
|
51.1 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
21.61 g
|
Type
|
reactant
|
Smiles
|
COC1=C2C(C(NC2=CC=C1)=O)(C)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Type
|
CUSTOM
|
Details
|
stirred in a melt at 220° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
TEMPERATURE
|
Details
|
when the mixture cooled to 100° C.
|
Type
|
ADDITION
|
Details
|
water (60 mL) is added
|
Type
|
CUSTOM
|
Details
|
followed by ethyl acetate (150 mL) at 65° C
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted five times with ethyl acetate (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organic layers are extracted first with a combination of aqueous hydrochloric acid (1N, 10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed via rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The crude material is dissolved in ethyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
at 60° C
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
WAIT
|
Details
|
to begin slowly over 1 hour at 50° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After stirring for 12 hours at 24° C.
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
the slurry is cooled to 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
WASH
|
Details
|
washing twice with cold 1:1, ethyl acetate
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C(C(NC2=CC=C1)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |